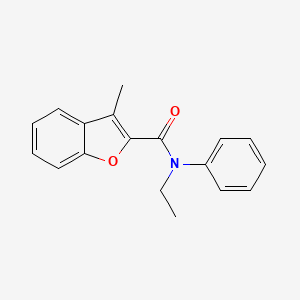

2-bromo-N-(2,4-dimethoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

2-bromo-N-(2,4-dimethoxyphenyl)benzamide and related compounds have been synthesized through various methods. For instance, a green synthesis method involves the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields. This process is noted for its simplicity and efficiency, allowing easy separation of products from the reaction mixture (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure, including X-ray structure characterization and Hirshfeld surface analysis, of antipyrine-like derivatives such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, demonstrates complex intermolecular interactions stabilized mainly by hydrogen bonds and π-interactions. These studies reveal the compound's solid-state structure and highlight the relevance of electrostatic energy contributions to molecular stability (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical properties, such as reactivity with FGFR1 inhibitors, are explored in derivatives of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide. These compounds, particularly C9, have shown promising results in inhibiting non-small cell lung cancer (NSCLC) cell lines, indicating their significant biological activity and potential therapeutic applications. The compound C9's effectiveness is attributed to its ability to arrest the cell cycle and induce apoptosis, alongside inhibiting phosphorylation of specific proteins (Xie et al., 2018).

Physical Properties Analysis

The physical properties of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been characterized through various techniques including NMR, EI-MS, and FT-IR. The crystal structure analysis further provides insights into the supramolecular packing array, involving N–H⋯O hydrogen bonds and C-Br⋯π intermolecular interactions. These findings contribute to understanding the compound's physical characteristics and potential applications based on its structure (Polo et al., 2019).

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitory Properties

Research has explored the synthesis and biological evaluation of bromophenols, including derivatives similar to 2-bromo-N-(2,4-dimethoxyphenyl)benzamide. These compounds have shown significant inhibitory activity against human cytosolic carbonic anhydrase II (hCA II), suggesting potential applications in treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Balaydın et al., 2012).

FGFR1 Inhibitors for Cancer Therapy

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed, synthesized, and evaluated as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. Promising compounds from this research inhibited several non-small cell lung cancer (NSCLC) cell lines, suggesting their potential as lead compounds for developing new cancer therapies (Xie et al., 2018).

Green Synthesis of Derivatives

The green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, involving 2-bromoacethophenone, highlights an environmentally friendly approach to synthesizing a broad range of compounds that could have various applications in drug development and other areas of chemistry (Sabbaghan & Hossaini, 2012).

Antipsychotic Agents Development

Research into the synthesis and antidopaminergic properties of specific bromo-dimethoxybenzamide compounds has identified potential antipsychotic agents. These studies provide insights into the structural requirements for dopamine D-2 receptor interaction, offering a path toward developing new treatments for psychiatric disorders (Högberg et al., 1990).

Structural and Theoretical Studies

The crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, synthesized for potential use in the synthesis of phenanthridinone, demonstrate the compound's structural characteristics and reactivity. Such studies are crucial for understanding the properties of new synthetic compounds and their potential applications in medicinal chemistry and material science (Polo et al., 2019).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

2-bromo-N-(2,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWDIJYACWRRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968281 |

Source

|

| Record name | 2-Bromo-N-(2,4-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-dimethoxyphenyl)benzamide | |

CAS RN |

5353-82-2 |

Source

|

| Record name | 2-Bromo-N-(2,4-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)